molecular formula C13H11NO3 B8739251 Ethyl 2-oxo-2-(quinolin-6-yl)acetate

Ethyl 2-oxo-2-(quinolin-6-yl)acetate

Cat. No.: B8739251
M. Wt: 229.23 g/mol
InChI Key: ZYMZRJYOCJHSFU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(quinolin-6-yl)acetate is a quinoline-derived ester characterized by a ketone group (oxo) at the α-position of the acetate moiety. Quinoline-based compounds are frequently explored for their biological activity, including antimicrobial and anticancer properties, due to their planar aromatic systems and ability to interact with biological targets .

The compound’s synthesis likely involves condensation reactions between quinoline-6-carboxylic acid derivatives and ethyl oxalyl chloride, as seen in structurally similar compounds (e.g., ethyl 2-oxo-2-[(2-sulfamoylphenyl)amino]acetate, synthesized in 62% yield via analogous methods) .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-oxo-2-quinolin-6-ylacetate

InChI

InChI=1S/C13H11NO3/c1-2-17-13(16)12(15)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,2H2,1H3

InChI Key

ZYMZRJYOCJHSFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Ethyl 2-oxo-2-(quinolin-6-yl)acetate with its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Substituents Reference(s)
This compound* C₁₃H₁₁NO₃ 241.24† Not reported Not reported Quinolin-6-yl, oxo
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate C₁₃H₁₁F₂NO₂ 251.23 Not reported Not reported Quinolin-6-yl, difluoro
Ethyl 2-(quinolin-6-yl)acetate C₁₃H₁₃NO₂ 215.25 26–27 341 Quinolin-6-yl
Ethyl 2-oxo-2-[(2-sulfamoylphenyl)amino]acetate C₁₀H₁₂N₂O₅S 272.28 Not reported Not reported Sulfamoylphenyl, oxo, amino
Ethyl 2-oxo-2-(3-propoxyphenyl)acetate C₁₃H₁₆O₄ 248.27 Not reported Not reported 3-Propoxyphenyl, oxo

*Hypothetical molecular weight calculated based on structural similarity.
†Derived from molecular formula.

Key Observations:

  • Ethyl 2-(quinolin-6-yl)acetate (lacking the oxo group) exhibits a lower molecular weight (215.25) and distinct physical properties, including a defined melting point (26–27°C) and higher boiling point (341°C) .

Crystallographic and Packing Behavior

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate (a coumarin analog) exhibits planar molecular geometry and sheet-like packing due to hydrogen bonding between oxo groups and adjacent molecules .
  • Quinoline derivatives with bulky substituents (e.g., p-toluenesulfonamido in ) often deviate from planarity, resulting in centrosymmetric dyads rather than extended sheets .

Implications for this compound: The oxo group may promote hydrogen bonding, leading to crystalline phases with predictable packing arrangements. Such properties are critical for applications in optoelectronics or as crystallographic standards .

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